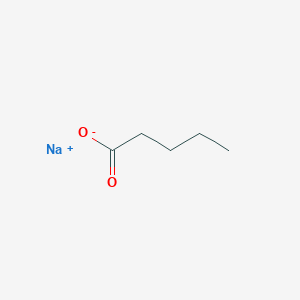

sodium;pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYPLJGBYPAQAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Pentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pentanoate, also known as sodium valerate, is the sodium salt of pentanoic acid. It is a short-chain fatty acid salt that has garnered significant interest in various scientific and industrial fields. In the pharmaceutical industry, it is investigated for its potential as a histone deacetylase (HDAC) inhibitor, a class of compounds with applications in oncology and neurology.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of sodium pentanoate, detailed experimental protocols, and a summary of its biological activity.

Chemical and Physical Properties

Sodium pentanoate is a white, crystalline or granular solid that is hygroscopic.[5] It is the sodium salt of a five-carbon straight-chain carboxylic acid.[5]

Table 1: General and Physical Properties of Sodium Pentanoate

| Property | Value | Source(s) |

| Chemical Formula | C₅H₉NaO₂ | [5][6] |

| Molecular Weight | 124.11 g/mol | |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 237 °C | |

| 285 °C | [5] | |

| 335 °C | [6] | |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in water. Soluble in polar organic solvents. | [5] |

| Density | 1.0709 g/cm³ | [5] |

| Hygroscopicity | Hygroscopic | [5] |

Note on Melting Point: The reported melting point of sodium pentanoate varies across different sources. This variation may be attributed to the presence of impurities, differences in crystalline form, or the experimental method used for determination. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide a more accurate determination of the melting and decomposition behavior.[7][8]

Table 2: Spectroscopic Data of Sodium Pentanoate

| Spectroscopic Technique | Expected Chemical Shifts / Wavenumbers |

| ¹H NMR | δ (ppm) ~2.1 (t, 2H, α-CH₂), ~1.5 (sextet, 2H, β-CH₂), ~1.3 (sextet, 2H, γ-CH₂), ~0.9 (t, 3H, δ-CH₃) |

| ¹³C NMR | δ (ppm) ~180 (C=O), ~40 (α-CH₂), ~30 (β-CH₂), ~25 (γ-CH₂), ~15 (δ-CH₃) |

| FT-IR | (cm⁻¹) ~2960-2850 (C-H stretching), ~1550-1610 (asymmetric COO⁻ stretching), ~1460-1380 (symmetric COO⁻ stretching) |

Note: The exact chemical shifts and wavenumbers may vary depending on the solvent and experimental conditions.[9][10]

Experimental Protocols

Synthesis of Sodium Pentanoate

This protocol describes the synthesis of sodium pentanoate via the neutralization of pentanoic acid with sodium hydroxide (B78521).

Materials:

-

Pentanoic acid (valeric acid)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

pH meter or pH paper

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve a known amount of sodium hydroxide in deionized water to create a solution of known concentration (e.g., 1 M).

-

Neutralization: While stirring, slowly add a stoichiometric equivalent of pentanoic acid to the sodium hydroxide solution. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

pH Adjustment: Monitor the pH of the reaction mixture. The final pH should be neutral (pH 7). If necessary, add small amounts of NaOH or pentanoic acid to adjust the pH.

-

Solvent Removal: Remove the water from the resulting solution using a rotary evaporator to obtain the crude sodium pentanoate.

-

Purification: The crude product can be purified by recrystallization.

Purification of Sodium Pentanoate by Recrystallization

This protocol outlines the purification of sodium pentanoate.

Procedure:

-

Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of sodium pentanoate.

-

Dissolution: Dissolve the crude sodium pentanoate in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The sodium pentanoate will crystallize out of the solution. The cooling process can be further facilitated by placing the solution in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Biological Activity: Histone Deacetylase (HDAC) Inhibition

Sodium pentanoate is known to act as a histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, sodium pentanoate can induce hyperacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression.[4][11] This mechanism is the basis for its investigation as a potential therapeutic agent in cancer and other diseases.[3][4]

The mechanism of action of HDAC inhibitors is complex and can affect the expression of numerous genes, leading to various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[2][12] Due to this complexity, a single, linear signaling pathway for sodium pentanoate is not well-defined. Instead, a more practical visualization is an experimental workflow for assessing its HDAC inhibitory activity.

Mandatory Visualizations

Experimental Workflow for Sodium Pentanoate Synthesis and Purification

Caption: Workflow for the synthesis and purification of sodium pentanoate.

Experimental Workflow for HDAC Activity Assay

Caption: General workflow for a fluorometric HDAC activity assay.

Safety and Handling

Sodium pentanoate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle sodium pentanoate in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of sodium pentanoate, along with practical experimental protocols for its synthesis and purification. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The provided workflows offer a clear visual representation of key experimental procedures. Further research into the specific biological mechanisms of sodium pentanoate as an HDAC inhibitor will continue to be an area of significant interest.

References

- 1. Buy Sodium;(114C)pentanoate (EVT-453764) | 80143-66-4 [evitachem.com]

- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. mt.com [mt.com]

- 8. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 9. researchgate.net [researchgate.net]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Cellular Mechanism of Action of Sodium Pentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pentanoate, the sodium salt of valproic acid, is a short-chain fatty acid with well-established therapeutic roles in epilepsy and bipolar disorder. Emerging evidence has highlighted its potential as an anti-cancer agent, attributed to its multifaceted mechanism of action at the cellular level. This technical guide provides a comprehensive overview of the core molecular mechanisms through which sodium pentanoate exerts its effects, with a focus on its role as a histone deacetylase (HDAC) inhibitor, a modulator of the GABAergic system, and a regulator of the Wnt/β-catenin signaling pathway. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key cellular pathways and workflows to support further research and drug development efforts.

Core Mechanisms of Action

Sodium pentanoate's cellular effects are pleiotropic, impacting multiple signaling cascades and cellular processes. The three primary and most extensively studied mechanisms are:

-

Histone Deacetylase (HDAC) Inhibition: Sodium pentanoate is a well-characterized inhibitor of class I and IIa HDACs.[1][2] By inhibiting these enzymes, it promotes histone hyperacetylation, leading to a more relaxed chromatin structure. This epigenetic modification alters gene expression, reactivating silenced tumor suppressor genes and inducing cell cycle arrest, differentiation, and apoptosis.[3][4]

-

Modulation of the GABAergic System: In the central nervous system, sodium pentanoate increases the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] This is achieved primarily through the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[1][5] It may also stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA.[5]

-

Regulation of the Wnt/β-catenin Signaling Pathway: Sodium pentanoate has been shown to activate the Wnt/β-catenin signaling pathway.[6][7] This is often mediated through the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), a key component of the β-catenin destruction complex.[7][8] The resulting stabilization and nuclear translocation of β-catenin lead to the transcription of Wnt target genes involved in cell fate decisions.[6][7]

Data Presentation

The following tables summarize quantitative data on the effects of sodium pentanoate from various in vitro studies.

Table 1: HDAC Inhibition and Gene Expression Modulation

| Parameter | Cell Line | Concentration | Effect | Reference |

| HDAC Activity (IC50) | - | ~0.4 mM | Inhibition of HDAC1 | [9] |

| Histone H3 Acetylation | U87 Glioblastoma | 0.6 mM | Increased expression | [10] |

| Histone H4 Acetylation | F9 Teratocarcinoma | 0.25 mM | Increased acetylation | [4] |

| p21WAF1/CIP1 mRNA | HepG2 | VPA Treatment | Upregulation | [11] |

| p53 mRNA | HepG2 | VPA Treatment | Upregulation | [11] |

| HDAC1, 2, 3 mRNA | HepG2 | VPA Treatment | Downregulation | [11] |

| bcl-2 mRNA | Chronic Lymphocytic Leukemia cells | 0.1 mM, 1 mM, 3 mM | Significant decrease (P < 0.05, P < 0.001, P < 0.001 respectively) | [12] |

| Wnt-3α mRNA | Neural Stem Cells | 0.75 mM | Significantly greater than control | [6] |

| β-catenin mRNA | Neural Stem Cells | 0.75 mM | Significantly greater than control | [6] |

Table 2: Effects on Apoptosis and Cell Cycle

| Parameter | Cell Line | Concentration | Effect | Reference |

| Apoptosis | MCF-7 | Not specified | Induction of apoptosis | [1] |

| Bcl-2 Protein | MCF-7 | Not specified | Downregulation | [1] |

| Bax Protein | MCF-7 | Not specified | Upregulation | [1] |

| Bad Protein | MCF-7 | Not specified | Upregulation | [1] |

| Bax/Bcl-2 Ratio | MCF-7 | Not specified | Increased ratio | [13] |

| Cell Cycle Arrest | MCF-7 | Not specified | G0/G1 arrest | [1] |

| Cell Cycle Arrest | MDA-MB-231 | Not specified | G2/M block | |

| Cell Proliferation | Glioma Stem Cells (GBM2, G144) | 2 mM | Dramatic reduction in migrated cells (50% and 65% respectively) |

Table 3: Effects on the GABAergic System

| Parameter | Model System | Dose | Effect | Reference |

| Extracellular GABA Levels | Rat Ventral Hippocampus (in vivo) | 100 mg/kg | 50% reduction from basal | |

| Extracellular GABA Levels | Rat Ventral Hippocampus (in vivo) | 400 mg/kg | 200% increase of basal | |

| GABA-T Activity | Mouse Brain | Not specified | No effect | [3] |

| GAD Activity | Mouse Brain | Not specified | Increased activity | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by sodium pentanoate.

References

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Valproic acid: brain and plasma levels of the drug and its metabolites, anticonvulsant effects and gamma-aminobutyric acid (GABA) metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. GABA-Induced Cl- current in cultured embryonic human dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of GABA by cultured hippocampal glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of lowered extracellular sodium on gamma-aminobutyric acid (GABA)-induced currents of Muller (glial) cells of the skate retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. The effect of sodium valproate on extracellular GABA and other amino acids in the rat ventral hippocampus: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium Pentanoate as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pentanoate, also known as sodium valproate, is a short-chain fatty acid that has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, including cancer. By inhibiting HDACs, sodium pentanoate promotes histone hyperacetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This guide provides a comprehensive overview of the technical aspects of sodium pentanoate as an HDAC inhibitor, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

Sodium pentanoate exerts its primary anticancer effect by inhibiting the activity of Class I and IIa histone deacetylases. The underlying mechanism involves the chelation of the zinc ion within the active site of the HDAC enzyme, which is essential for its catalytic activity. This inhibition leads to an accumulation of acetylated histones, particularly on lysine (B10760008) residues of histone H3 and H4 tails. The increased acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed chromatin structure, making it accessible to transcription factors and allowing for the expression of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.

Quantitative Data on HDAC Inhibition and Cellular Effects

The inhibitory activity of sodium pentanoate (valproic acid) against HDACs and its effects on cancer cells have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration (IC50) of Sodium Pentanoate (Valproic Acid) against HDACs

| HDAC Isoform | IC50 | Reference |

| Total HDACs | 0.4 mM - 2 mM | [1][2] |

| HDAC1 | 0.4 mM | [1][2] |

| HDAC2 | 0.54 mM | [1] |

| HDAC5 | 2.8 mM | [1] |

| HDAC6 | 2.4 mM | [1] |

Table 2: In Vitro Efficacy of Sodium Pentanoate (Valproic Acid) in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Quantitative Measure | Reference |

| HeLa | Cervical Cancer | Inhibition of cell growth | Dose- and time-dependent | [2] |

| F9 Teratocarcinoma | Teratocarcinoma | Decreased cell proliferation | Decreased [3H]thymidine incorporation | [1] |

| P19 Teratocarcinoma | Teratocarcinoma | Decreased cell proliferation | Decreased [3H]thymidine incorporation | [1] |

| Esophageal Squamous Cell Carcinoma (TE9, TE10, TE11, TE14) | Esophageal Cancer | Inhibition of cell viability | IC50: 1.02 - 2.15 mM | [3] |

| Primary Effusion Lymphoma (BCBL-1) | B-cell non-Hodgkin lymphoma | Induction of apoptosis and cell cycle arrest | Not specified | [4] |

| Breast Cancer (MCF-7, MDA-MB-231) | Breast Cancer | Inhibition of proliferation, induction of G1 cell cycle arrest and apoptosis | IC50 (MDA-MB-231): 2.56 mM (Sodium Butyrate), 6.49 mM (Sodium Propionate) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sodium pentanoate's activity as an HDAC inhibitor.

HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures for determining HDAC inhibitory activity.[6][7][8][9]

Materials:

-

Nuclear extract or purified HDAC enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Sodium Pentanoate (test inhibitor)

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

Developer solution (containing trypsin)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of sodium pentanoate in HDAC assay buffer.

-

In a 96-well plate, add the nuclear extract or purified HDAC enzyme to each well.

-

Add the diluted sodium pentanoate or control solutions to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.

Western Blot for Histone Acetylation

This protocol outlines the detection of changes in histone H3 and H4 acetylation levels following treatment with sodium pentanoate.[10][11][12][13]

Materials:

-

Cancer cell line of interest

-

Sodium Pentanoate

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15% for better histone resolution)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cancer cells and treat with various concentrations of sodium pentanoate for a specified time (e.g., 24 hours).

-

Harvest cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the acetylated histone levels to total histone levels or a loading control.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of sodium pentanoate on cancer cell lines.[14][15][16][17]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Sodium Pentanoate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of sodium pentanoate and a vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

Signaling Pathways and Experimental Workflows

The anticancer effects of sodium pentanoate are mediated through the modulation of various signaling pathways.

Figure 1. Mechanism of action of sodium pentanoate as an HDAC inhibitor.

Figure 2. Experimental workflow for Western blot analysis of histone acetylation.

Key Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibitors, including sodium pentanoate, have been shown to influence several critical signaling pathways involved in cancer progression.

-

p53 Signaling Pathway: HDAC inhibitors can lead to the acetylation and activation of the tumor suppressor protein p53.[18] Activated p53 can then induce the transcription of target genes like p21, leading to cell cycle arrest, and pro-apoptotic genes like Bax, triggering apoptosis.[18][19][20][21]

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key survival pathway that is often hyperactivated in cancer.[22][23][24][25][26] Some studies suggest that HDAC inhibitors can downregulate components of this pathway, thereby promoting apoptosis and inhibiting cell proliferation.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[27][28][29][30][31] HDAC inhibitors can modulate the activity of different branches of the MAPK pathway, such as ERK, JNK, and p38, to induce anticancer effects.

Figure 3. Key apoptotic signaling pathways influenced by sodium pentanoate.

Conclusion

Sodium pentanoate is a promising HDAC inhibitor with demonstrated efficacy in preclinical cancer models. Its ability to induce histone hyperacetylation, reactivate tumor suppressor genes, and modulate key signaling pathways involved in cell cycle control and apoptosis underscores its therapeutic potential. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working to further elucidate the anticancer mechanisms of sodium pentanoate and advance its clinical application. Further research is warranted to explore its efficacy in a broader range of cancer types and to identify potential combination therapies to enhance its clinical utility.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium butyrate induces apoptosis and cell cycle arrest in primary effusion lymphoma cells independently of oxidative stress and p21(CIP1/WAF1) induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Butyrate (NaB) and Sodium Propionate (NaP) Reduce Cyclin A2 Expression, Inducing Cell Cycle Arrest and Proliferation Inhibition of Different Breast Cancer Subtypes, Leading to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencellonline.com [sciencellonline.com]

- 7. gsartor.org [gsartor.org]

- 8. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. excli.de [excli.de]

- 20. mdpi.com [mdpi.com]

- 21. Role of Dietary Antioxidants in p53-Mediated Cancer Chemoprevention and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Immunomodulatory Effects of Sodium Pentanoate on T Cells

Introduction

Sodium pentanoate, the sodium salt of valeric acid, is a five-carbon short-chain fatty acid (SCFA) that is emerging as a potent immunomodulatory agent.[1] While less abundant than other SCFAs like butyrate (B1204436), pentanoate exhibits distinct and powerful effects on the adaptive immune system, particularly on T lymphocyte function. Its mechanisms of action involve a complex interplay of epigenetic and metabolic reprogramming, making it a molecule of significant interest for therapeutic development in autoimmune diseases and cancer immunotherapy.[2][3] This document provides a comprehensive technical overview of the current understanding of sodium pentanoate's effects on T cells, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Immunomodulatory Effects on T Cell Subsets

Sodium pentanoate exerts multifaceted effects on various T cell populations, primarily by suppressing inflammatory phenotypes and enhancing anti-tumor or regulatory functions.

-

Suppression of T helper 17 (Th17) Cells: Pentanoate is a potent inhibitor of Th17 cell differentiation and function.[1] It effectively suppresses the proliferation of pathogenic Th17 lymphocytes and curtails their production of the hallmark pro-inflammatory cytokine, Interleukin-17A (IL-17A).[1][4] This effect is primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor.[2]

-

Induction of IL-10 in Effector T Cells: A key anti-inflammatory effect of pentanoate is its ability to strongly upregulate the production of the immunosuppressive cytokine IL-10 in CD4+ effector T cells.[1] This induction is not primarily driven by HDAC inhibition but rather by a sophisticated reprogramming of cellular metabolism.[1][5]

-

Enhancement of CD8+ Cytotoxic T Lymphocyte (CTL) and CAR T Cell Function: In the context of cancer immunology, pentanoate has been shown to augment the anti-tumor activity of CTLs and chimeric antigen receptor (CAR) T cells.[5][6] Treatment with pentanoate enhances the production of key effector molecules such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and CD25 (the IL-2 receptor alpha chain).[5] This leads to improved tumor control in preclinical models.[5] Pentanoate-programmed CAR T cells exhibit mitigated T cell exhaustion and a more naive-like, persistent phenotype.[3]

-

Differential Impact on Regulatory T cells (Tregs): Unlike butyrate, which is known to promote the expansion of Tregs, pentanoate does not appear to potentiate the expansion of mucosal Tregs, despite its strong HDAC-inhibitory activity.[1][7] This differential effect highlights its unique therapeutic potential, particularly in cancer therapy where an increase in Tregs can be detrimental.[7]

Core Mechanisms of Action

Pentanoate's immunomodulatory effects are underpinned by two interconnected mechanisms: epigenetic modification through HDAC inhibition and profound metabolic reprogramming.

Epigenetic Modulation: HDAC Inhibition

Similar to butyrate, pentanoate exhibits potent HDAC-inhibitory activity in CD4+ T cells.[1] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[8][9] By inhibiting HDACs, pentanoate maintains a more open chromatin structure, altering the expression of key genes.[10] This mechanism is directly responsible for the suppression of IL-17A expression in Th17 cells, contributing to its anti-inflammatory properties in autoimmune models.[1][2]

Metabolic Reprogramming: mTOR and Acetyl-CoA

Pentanoate uniquely rewires T cell metabolism to promote specific functional outcomes.[1] It enters the tricarboxylic acid (TCA) cycle through two distinct entry points, post β-oxidation, a feature unique to its odd-numbered carbon chain.[3][7] This leads to:

-

Increased Acetyl-CoA Pool: Pentanoate acts as a substrate for acetyl-CoA production, expanding the intracellular pool of this critical metabolic intermediate.[1][2]

-

Enhanced mTOR Activity: It increases the activity of the mTOR signaling pathway, a central regulator of cellular metabolism and growth.[1][11]

This metabolic shift, particularly the increased availability of acetyl-CoA and enhanced mTOR signaling, drives the potent production of IL-10 in effector T cells.[1] This metabolic influence is distinct from its epigenetic role and is crucial for its immunosuppressive, IL-10-mediated effects.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of sodium pentanoate on T cells.

Table 1: Effects of Sodium Pentanoate on T Cell Proliferation and Viability

| T Cell Type | Pentanoate Concentration | Effect | Reference |

|---|---|---|---|

| Murine CD4+ T cells (Th17 conditions) | 0.5 mM - 3 mM | Reduced cell expansion at all concentrations. | [4] |

| Murine CD4+ T cells (Th17 conditions) | 1 mM and greater | Reduced cell viability. | [4] |

| Murine Pathogenic Th17 cells | Not specified | Effectively inhibited proliferation. |[1] |

Table 2: Effects of Sodium Pentanoate on T Cell Cytokine Production

| T Cell Type | Pentanoate Concentration | Cytokine | Effect | Reference |

|---|---|---|---|---|

| Murine Pathogenic Th17 cells | Not specified | IL-17A | Production inhibited. | [1] |

| Murine CD4+ Effector T cells | Not specified | IL-10 | Strong upregulation of production. | [1] |

| Human CD8+ CAR T cells | 4 mM | IFN-γ | Increased frequency of IFN-γ+ TNF-α+ cells. | [6] |

| Human CD8+ CAR T cells | 4 mM | TNF-α | Increased frequency of IFN-γ+ TNF-α+ cells. | [6] |

| Murine CD8+ CAR T cells | Not specified | IFN-γ | Enhanced production. | [5] |

| Murine CD8+ CAR T cells | Not specified | TNF-α | Enhanced production. |[5] |

Table 3: HDAC-Inhibitory and Metabolic Effects of Sodium Pentanoate

| Assay | Cell Type | Pentanoate Concentration | Effect | Reference |

|---|---|---|---|---|

| HDAC Activity | Murine CD4+ T lymphocytes | Not specified | Potent HDAC-inhibitory activity, comparable to butyrate. | [1] |

| Acetyl-CoA Levels | Murine Splenic CD4+ T cells | 5 mM | Elevated acetyl-CoA levels. | [1] |

| mTOR Activity | Murine Th17 cells | Not specified | Enhanced activity of mTOR and its target molecules. |[1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are synthesized from the cited literature.

In Vitro T Cell Differentiation (Th17 Polarization)

-

Cell Isolation: Isolate naive CD4+ T cells from spleens and lymph nodes of mice using standard immunomagnetic separation techniques.

-

Culture Medium: Use complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[12]

-

Polarization Conditions: Culture cells under Th17-polarizing conditions, typically including anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cytokine cocktail of IL-6, IL-23, and IL-1β.[1]

-

Pentanoate Treatment: Add sodium pentanoate (e.g., 0.5 mM to 5 mM) to the culture medium 24 hours after initial activation.[1][4]

-

Incubation: Culture the cells for 3 to 4 days at 37°C and 5% CO2.[1][4]

-

Analysis: Harvest cells for analysis of proliferation, viability, and cytokine expression via flow cytometry.[4]

T Cell Proliferation Assay

-

Cell Staining: Label isolated T cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Cell Culture: Plate 5 x 10^4 labeled T cells per well in a 96-well round-bottom plate.[13]

-

Stimulation and Treatment: Activate the cells as described above (e.g., coated anti-CD3/CD28) in the presence or absence of various concentrations of sodium pentanoate.

-

Incubation: Culture for 4 days at 37°C and 5% CO2.[13]

-

Flow Cytometry: Analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the fluorescence intensity, allowing for quantification of proliferation.

Intracellular Cytokine Staining and Flow Cytometry

-

Restimulation: After the primary culture period, restimulate T cells for 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Stain cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.

-

Intracellular Staining: Stain for intracellular cytokines (e.g., IL-17A, IL-10, IFN-γ) using fluorescently-conjugated antibodies.

-

Analysis: Acquire data on a flow cytometer and analyze the percentage of cytokine-producing cells within the T cell gates.

HDAC Activity Assay

-

Cell Lysate Preparation: Prepare nuclear or whole-cell extracts from CD4+ T lymphocytes cultured with or without sodium pentanoate.

-

Assay Principle: Utilize a commercial fluorometric or colorimetric HDAC activity assay kit. These kits typically use an acetylated substrate that, upon deacetylation by HDACs in the lysate, can be processed by a developer to generate a fluorescent or colored product.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader.

-

Quantification: Compare the activity in pentanoate-treated samples to untreated controls. A lower signal in treated samples indicates HDAC inhibition.

Acetyl-CoA Assay

-

Cell Preparation: Harvest approximately 10 x 10^6 CD4+ T cells that have been cultured with or without 5 mM sodium pentanoate for 3 days.[1]

-

Lysis and Extraction: Lyse the cell pellets and process them according to the manufacturer's protocol for a commercial fluorometric acetyl-CoA assay kit (e.g., from Sigma-Aldrich).[1]

-

Assay Principle: The assay typically involves enzymatic reactions where acetyl-CoA is a limiting component, leading to the production of a fluorescent product.

-

Measurement and Quantification: Measure fluorescence with a plate reader and calculate the acetyl-CoA concentration based on a standard curve.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental designs discussed.

Caption: Workflow for in vitro analysis of pentanoate's effects on T cells.

Caption: Pentanoate suppresses IL-17A in Th17 cells via HDAC inhibition.

Caption: Pentanoate induces IL-10 via metabolic reprogramming of T cells.

Caption: Workflow for engineering enhanced CAR T cells with pentanoate.

References

- 1. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolization of microbial postbiotic pentanoate drives anti-cancer CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short chain fatty acid-mediated epigenetic modulation of inflammatory T cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential role of short chain fatty acids improving ex vivo T and CAR-T cell fitness and expansion for cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas [medsci.org]

- 9. HDAC inhibitors directly modulate T cell gene expression and signaling and promote development of effector-exhausted T cells in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyrate, a new microbiota-dependent player in CD8+ T cells immunity and cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]

- 12. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. researchgate.net [researchgate.net]

Sodium Pentanoate's Role in Metabolic Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium pentanoate, a short-chain fatty acid (SCFA), is emerging as a significant modulator of cellular metabolism with profound implications for immunomodulation and potential applications in oncology. This technical guide provides an in-depth analysis of the mechanisms through which sodium pentanoate induces metabolic reprogramming. While research has extensively detailed its role in reshaping the metabolic landscape of immune cells to promote anti-inflammatory responses, its direct effects on cancer cell metabolism are less characterized. This document bridges this gap by presenting data on closely related SCFAs, namely valproic acid and butyrate (B1204436), as proxies to infer the potential impact of sodium pentanoate on cancer metabolism. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways involved.

Introduction: The Metabolic Influence of Short-Chain Fatty Acids

Short-chain fatty acids are metabolites produced by the gut microbiota from the fermentation of dietary fiber.[1] Beyond their role in gut health, SCFAs, including acetate, propionate, butyrate, and pentanoate, have systemic effects, influencing the function of various cell types, including immune and cancer cells.[1][2] A key mechanism of action for several SCFAs is the inhibition of histone deacetylases (HDACs), which leads to epigenetic modifications and altered gene expression.[3][4] These epigenetic changes are intricately linked to the reprogramming of cellular metabolic pathways, creating a nexus between nutrient sensing, gene regulation, and cell fate.[2] This guide focuses specifically on sodium pentanoate and its role in this metabolic-epigenetic crosstalk.

Metabolic Reprogramming in Immunomodulation

Sodium pentanoate has been identified as a potent regulator of immunometabolism, primarily by inducing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in lymphocytes.[2][5] This effect is achieved through a significant reprogramming of cellular metabolism towards increased glucose oxidation.[2]

Key Mechanisms of Action in Immune Cells

-

HDAC Inhibition: Sodium pentanoate exhibits potent HDAC-inhibitory activity in CD4+ T cells.[2] This epigenetic modulation contributes to the suppression of pro-inflammatory cytokine production, such as IL-17A.[2]

-

mTOR Pathway Activation: Pentanoate treatment enhances the activity of the mTOR (mechanistic target of rapamycin) signaling pathway in T cells and B cells.[2][6] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[7][8]

-

Increased Glycolysis and Acetyl-CoA Production: By activating the mTOR pathway, pentanoate enhances the glycolytic rate in lymphocytes.[2] Pentanoate itself can be converted to acetyl-CoA, a key metabolic intermediate that fuels the Krebs cycle and serves as a substrate for histone acetyltransferases (HATs), further linking metabolism to epigenetic regulation.[2] This increase in glucose oxidation and acetyl-CoA levels is directly linked to the enhanced production of IL-10.[2]

Signaling Pathway in Immune Cells

The signaling cascade initiated by sodium pentanoate in lymphocytes involves the activation of the mTOR pathway, which in turn promotes a shift towards a more glycolytic metabolic state.

Quantitative Data: Effects on Immune Cells

| Parameter | Cell Type | Treatment | Change | Reference |

| HDAC Activity | Murine CD4+ T cells | 5 mM Sodium Pentanoate | Potent Inhibition | [2] |

| IL-10 Production | Murine Th17 cells | Sodium Pentanoate | Strong Increase | [2] |

| Extracellular Acidification Rate (ECAR) | Murine Th17 cells | Sodium Pentanoate | Increased | [2] |

| Acetyl-CoA Concentration | Murine Th17 cells | Sodium Pentanoate | Strongly Elevated | [2] |

| mTOR Activity | Murine Th17 cells | Sodium Pentanoate | Enhanced | [2] |

| IL-17A Production | Murine CD4+ T cells | Sodium Pentanoate | Reduced | [2] |

Potential Role in Cancer Metabolic Reprogramming

While direct studies on sodium pentanoate's impact on cancer metabolism are limited, the effects of closely related SCFAs, particularly valproic acid (VPA) and butyrate, provide valuable insights. VPA is a branched-chain SCFA and a well-established HDAC inhibitor used in cancer therapy. Butyrate, another SCFA, also exhibits anti-cancer properties through HDAC inhibition and metabolic reprogramming.[3][9]

Inferred Mechanisms of Action in Cancer Cells

Based on studies with VPA and butyrate, sodium pentanoate may influence cancer cell metabolism through the following mechanisms:

-

Modulation of the Warburg Effect: Cancer cells often exhibit the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen.[2] VPA has been shown to attenuate the Warburg effect in breast cancer cells by decreasing the expression of key glycolytic enzymes like pyruvate (B1213749) kinase M2 (PKM2).[2] Similarly, butyrate can reverse the Warburg effect by inhibiting glucose transporter 1 (GLUT1) expression and promoting mitochondrial function.[9][10]

-

Inhibition of Oxidative Phosphorylation: Some studies indicate that VPA can decrease the oxygen consumption rate (OCR), suggesting an inhibition of mitochondrial respiration in certain cancer cells.[2]

-

Regulation of the mTOR Signaling Pathway: The mTOR pathway is frequently hyperactive in cancer, promoting cell growth and proliferation.[11] Both VPA and butyrate have been shown to suppress the mTOR signaling pathway in various cancer cell lines, often by reducing the phosphorylation of key components like Akt, mTOR, and S6K1.[3][5][12][13]

Signaling Pathway in Cancer Cells (Inferred)

The potential signaling cascade of sodium pentanoate in cancer cells, inferred from VPA and butyrate studies, likely involves the inhibition of the Akt/mTOR pathway, leading to a downstream impact on metabolic processes.

Quantitative Data: Effects of VPA and Butyrate on Cancer Cells

Table 3.3.1: Effects on Glycolysis and Oxidative Phosphorylation

| Compound | Cancer Cell Line | Treatment | Effect on ECAR | Effect on OCR | Reference |

| Valproic Acid | MCF-7 (Breast) | 2 mM or 4 mM | Decreased | Decreased | [2] |

| Valproic Acid | MDA-MB-231 (Breast) | 2 mM or 4 mM | Decreased | No Significant Change | [2] |

| Valproic Acid | MDA-MB-231 (Cisplatin-Resistant) | VPA + Cisplatin (B142131) | Increased (1.95-fold) | Partially rescued from cisplatin-induced decrease | |

| Valproic Acid | MDA-MB-436 (Cisplatin-Sensitive) | VPA + Cisplatin | Increased (1.6-fold) | Further decreased compared to cisplatin alone | |

| Butyrate | HCT116 (Colorectal) | 2 mM | Decreased Glucose Uptake | - | [10] |

| Butyrate | LoVo (Colorectal) | 2 mM | Decreased Glucose Uptake | - | [10] |

Table 3.3.2: Effects on mTOR Pathway Components

| Compound | Cancer Cell Line | Treatment | Target | Effect | Reference |

| Valproic Acid | PC3 (Prostate) | 2.5 mM & 5.0 mM | p-Akt | Significantly Reduced | [12] |

| Valproic Acid | PC3 (Prostate) | 5.0 mM | p-mTOR | Significantly Reduced | [2][12] |

| Valproic Acid | DU145 (Prostate) | 2.5 mM & 5.0 mM | p-Akt | Significantly Reduced | [2][12] |

| Valproic Acid | LNCaP (Prostate) | 2.5 mM & 5.0 mM | p-Akt | Significantly Reduced | [2][12] |

| Valproic Acid | U251 (Glioma) | 2 mM | p-Akt/Akt Ratio | Decreased | [5] |

| Valproic Acid | U251 (Glioma) | 2 mM | p-mTOR/mTOR Ratio | Decreased | [5] |

| Valproic Acid | SNB19 (Glioma) | 2 mM | p-Akt/Akt Ratio | Decreased | [5] |

| Valproic Acid | SNB19 (Glioma) | 2 mM | p-mTOR/mTOR Ratio | Decreased | [5] |

| Butyrate | HCT116 (Colorectal) | 1 mM | p-mTOR (Ser2448) | Significantly Downregulated | |

| Butyrate | HCT116 (Colorectal) | 1 mM | p-S6K1 (Thr389) | Significantly Downregulated | |

| Butyrate | HCT116 (Colorectal) | 1 mM | p-S6 (Ser235/236) | Significantly Downregulated |

Experimental Protocols

General Workflow for Assessing Metabolic Reprogramming

The following diagram outlines a general experimental workflow to assess the impact of a compound like sodium pentanoate on cellular metabolic reprogramming.

HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.

-

Cell Lysis:

-

Culture cells to the desired confluency and treat with sodium pentanoate or control vehicle for the specified time.

-

Harvest cells and prepare nuclear or whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Assay Reaction:

-

In a 96-well black plate, add assay buffer.

-

Add a standardized amount of cell lysate to each well.

-

Add the HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Development and Measurement:

-

Add a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (like Trichostatin A, TSA) to stop the HDAC reaction and cleave the deacetylated substrate to release the fluorophore.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate HDAC activity relative to the untreated control. A decrease in fluorescence indicates HDAC inhibition.

-

Quantification of IL-10 Production (ELISA)

This protocol describes a sandwich ELISA for the quantification of secreted IL-10 in cell culture supernatants.

-

Plate Coating:

-

Coat a 96-well plate with a capture antibody specific for IL-10 overnight at 4°C.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Wash the plate.

-

-

Sample and Standard Incubation:

-

Add cell culture supernatants and a serial dilution of recombinant IL-10 standards to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate.

-

-

Detection:

-

Add a biotinylated detection antibody specific for IL-10 and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

-

Substrate Development and Measurement:

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the recombinant IL-10 standards and calculate the concentration of IL-10 in the samples.

-

Measurement of OCR and ECAR (Seahorse XF Analyzer)

This protocol outlines the use of an extracellular flux analyzer to measure cellular metabolic rates.

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge in a CO₂-free incubator at 37°C overnight.

-

On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a CO₂-free incubator for 1 hour.

-

Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test, or glucose, oligomycin, 2-DG for a glycolysis stress test).

-

-

Assay Execution:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibration plate with the cell plate and initiate the assay protocol. The instrument will measure basal OCR and ECAR, followed by measurements after the sequential injection of the metabolic modulators.

-

-

Data Analysis:

-

Normalize the OCR and ECAR values to cell number or protein concentration.

-

Calculate key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity from the data generated after the injection of the modulators.

-

Conclusion and Future Directions

Sodium pentanoate is a potent immunomodulatory molecule that reshapes the metabolic landscape of lymphocytes to favor an anti-inflammatory phenotype. Its mechanisms of action, centered around HDAC inhibition and mTOR pathway activation, lead to enhanced glycolysis and IL-10 production. While direct evidence in cancer is still emerging, data from related SCFAs like valproic acid and butyrate strongly suggest that sodium pentanoate could similarly influence cancer cell metabolism by attenuating the Warburg effect and suppressing pro-proliferative signaling pathways like mTOR.

For drug development professionals, the dual role of sodium pentanoate in immunomodulation and potential anti-cancer metabolic reprogramming presents an exciting avenue for therapeutic exploration. Future research should focus on:

-

Directly quantifying the metabolic effects of sodium pentanoate on a panel of cancer cell lines from different tissues of origin.

-

Conducting metabolic flux analysis to precisely map the alterations in central carbon metabolism induced by sodium pentanoate in cancer cells.

-

Investigating the synergistic effects of sodium pentanoate with existing cancer therapies, particularly those targeting metabolism or epigenetic pathways.

-

Exploring the in vivo efficacy of sodium pentanoate in preclinical cancer models, with a focus on its impact on the tumor microenvironment and anti-tumor immunity.

By elucidating the full spectrum of its metabolic influence, the therapeutic potential of sodium pentanoate can be more fully realized for a range of immunological and oncological diseases.

References

- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR Signaling Mediates Valproic Acid-Induced Neuronal Differentiation of Neural Stem Cells through Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valproic acid induces autophagy by suppressing the Akt/mTOR pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes | Semantic Scholar [semanticscholar.org]

- 11. Valproic acid Suppresses Breast Cancer Cell Growth Through Triggering Pyruvate Kinase M2 Isoform Mediated Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Valproic acid reprograms the metabolic aberration of cisplatin treatment via ALDH modulation in triple-negative breast cancer cells [frontiersin.org]

- 13. Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Sodium Pentanoate on the mTOR Signaling Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pentanoate, a short-chain fatty acid (SCFA), is emerging as a significant modulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the current understanding of how sodium pentanoate and related SCFAs influence mTOR signaling. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows. The evidence presented herein reveals a context-dependent role for sodium pentanoate, capable of both activating and inhibiting the mTOR pathway, highlighting its potential as a therapeutic agent.

Introduction to mTOR Signaling

The mTOR protein is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1 is a central regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients (particularly amino acids), and cellular energy status. Key downstream effectors of mTORC1 include the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K and 4E-BP1 by mTORC1 promotes protein synthesis and cell growth.

-

mTORC2 is primarily involved in cell survival, metabolism, and cytoskeletal organization. A key substrate of mTORC2 is the kinase Akt. Phosphorylation of Akt at serine 473 by mTORC2, in conjunction with phosphorylation at threonine 308 by PDK1, leads to its full activation. Activated Akt can then, in turn, influence mTORC1 activity through the phosphorylation and inhibition of the TSC1/TSC2 complex.

Given its central role in cellular homeostasis, the mTOR pathway is a major target for drug development, particularly in oncology.

Sodium Pentanoate and its Influence on mTOR Signaling

Sodium pentanoate, also known as sodium valproate, is a short-chain fatty acid that has demonstrated a range of biological activities, including the modulation of the mTOR signaling pathway. The effects of sodium pentanoate are complex and appear to be highly dependent on the cellular context, such as cell type and disease state.

Mechanisms of Action

Sodium pentanoate and other SCFAs can influence mTOR signaling through several mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, sodium pentanoate can alter gene expression, including genes that encode for components of the mTOR pathway or its regulators.

-

Metabolic Reprogramming: SCFAs can be utilized as metabolic substrates, altering the intracellular energy status (e.g., the AMP/ATP ratio), which can influence the activity of AMP-activated protein kinase (AMPK), a key negative regulator of mTORC1.

-

Direct and Indirect Modulation of Kinase Activity: Evidence suggests that SCFAs can influence the phosphorylation state of key kinases in the PI3K/Akt/mTOR axis.

Context-Dependent Effects: Activation vs. Inhibition

The current body of research presents a dual role for sodium pentanoate in regulating mTOR signaling:

-

Activation of mTOR Signaling: In certain contexts, such as in immune cells and muscle tissue, pentanoate has been shown to enhance mTOR activity. This can lead to beneficial outcomes like increased muscle mass and modulation of immune cell differentiation and function[[“]]. For instance, pentanoate can promote IL-10 production in B cells and enhance the anti-tumor activity of cytotoxic T lymphocytes through mTOR activation[[“]]. Studies on valproic acid (VPA), a closely related compound, have shown activation of the PI3K/Akt/mTOR pathway in muscle cells, leading to hypertrophy and amelioration of muscular dystrophy pathology[2].

-

Inhibition of mTOR Signaling: Conversely, in various cancer cell lines, sodium pentanoate and other SCFAs have been demonstrated to inhibit the mTOR pathway. This inhibition can lead to the induction of autophagy, a cellular self-degradation process, and apoptosis (programmed cell death), contributing to the anti-tumor effects of these compounds. For example, VPA has been shown to inhibit the viability of glioma cells by decreasing the phosphorylation of Akt and mTOR[3]. Similarly, in other cancer models, VPA induces autophagy by suppressing the Akt/mTOR pathway[4].

Quantitative Data on the Effects of Pentanoate and Related SCFAs on mTOR Pathway Components

The following tables summarize the available quantitative data on the effects of sodium pentanoate (valproic acid) and the related SCFA, sodium butyrate (B1204436), on key proteins in the mTOR signaling pathway.

Table 1: Effect of Valproic Acid (VPA) on Cell Viability

| Cell Line | Treatment Duration | IC50 (mM) | Reference |

| U251 Glioma | 24 hours | 8.52 | [3] |

| U251 Glioma | 48 hours | 7.45 | [3] |

| U251 Glioma | 72 hours | 6.05 | [3] |

| SNB19 Glioma | 24 hours | 8.61 | [3] |

| SNB19 Glioma | 48 hours | 7.32 | [3] |

| SNB19 Glioma | 72 hours | 6.20 | [3] |

Table 2: Qualitative and Semi-Quantitative Effects of Pentanoate and Related SCFAs on mTOR Pathway Phosphorylation

| SCFA | Cell Type | Target Protein | Effect on Phosphorylation | Reference |

| Pentanoate | Th17 cells | Akt/mTOR | Increased | [5] |

| Pentanoate | B cells, CD4+ T cells | mTOR | Increased | [5] |

| Valproic Acid | α7+/- Myotubes | Akt, mTOR, p70S6K | Increased | [2] |

| Valproic Acid | SH-SY5Y | mTOR | Decreased | [4] |

| Valproic Acid | U251 & SNB19 Glioma | Akt, mTOR | Decreased | [3] |

| Sodium Butyrate | Colon Cancer Cells | mTOR | Decreased | [6] |

| Sodium Butyrate | Hepatocellular Carcinoma | Akt, mTOR | Inhibited | [7] |

| Sodium Butyrate | CD8+ T cells | mTOR, S6, Akt | Enhanced | [8] |

Note: The data presented are derived from multiple studies and experimental conditions. Direct comparison of absolute values may not be appropriate. The trend of activation or inhibition is the key takeaway.

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway

The following diagram illustrates the core components of the mTOR signaling pathway and indicates the points of modulation by sodium pentanoate.

Experimental Workflow for Western Blot Analysis

The following diagram outlines a typical workflow for assessing the phosphorylation status of mTOR pathway proteins.

Detailed Experimental Protocols

Western Blot Analysis of mTOR Pathway Proteins

This protocol is for the semi-quantitative analysis of total and phosphorylated levels of mTOR, Akt, S6K, and 4E-BP1.

Materials:

-

Cell culture reagents

-

Sodium Pentanoate

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels (appropriate percentage for target proteins)

-

PVDF or nitrocellulose membranes

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of mTOR, Akt, S6K, 4E-BP1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of sodium pentanoate for the desired time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL detection reagent and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated proteins to the total protein levels and then to the loading control.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

Materials:

-

mTOR lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)

-

Antibodies for immunoprecipitation (e.g., anti-mTOR)

-

Protein A/G agarose (B213101) beads

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

-

Recombinant, inactive substrate (e.g., GST-4E-BP1 or GST-S6K1)

-

ATP (including [γ-32P]ATP for radiometric detection, or use phospho-specific antibodies for non-radioactive detection)

Procedure:

-

Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate mTORC1 using an anti-mTOR antibody and protein A/G agarose beads.

-

Washing: Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing the recombinant substrate and ATP. If using, add sodium pentanoate at various concentrations.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Detection: Analyze the phosphorylation of the substrate by either autoradiography (for 32P) or Western blotting with a phospho-specific antibody.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with a range of sodium pentanoate concentrations.

-

Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

Immunofluorescence for Autophagy Detection (LC3 Staining)

This method visualizes the formation of autophagosomes by detecting the localization of LC3.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with 1% BSA)

-

Primary antibody against LC3

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with sodium pentanoate.

-

Fixation: Fix the cells with 4% PFA.

-

Permeabilization: Permeabilize the cells with permeabilization buffer.

-

Blocking: Block non-specific binding with blocking solution.

-

Antibody Staining: Incubate with the primary anti-LC3 antibody, followed by the fluorescently-labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. The formation of punctate LC3 staining indicates the induction of autophagy.

Conclusion

Sodium pentanoate exerts a complex and multifaceted influence on the mTOR signaling pathway. Its ability to act as both an activator and an inhibitor in different cellular contexts underscores the importance of further research to delineate the precise molecular determinants of its activity. The dual nature of its effects presents both challenges and opportunities for therapeutic development. In conditions characterized by excessive mTOR signaling, such as certain cancers, the inhibitory properties of sodium pentanoate could be harnessed for anti-proliferative and pro-autophagic therapies. Conversely, in conditions where mTOR activation is beneficial, such as in sarcopenia or for modulating immune responses, its activating properties could be therapeutically relevant. The detailed protocols and data presented in this whitepaper provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of sodium pentanoate as a modulator of the mTOR pathway. Future studies should focus on elucidating the specific upstream and downstream effectors that govern its context-dependent actions to unlock its full therapeutic potential.

References

- 1. consensus.app [consensus.app]

- 2. Valproic Acid Activates the PI3K/Akt/mTOR Pathway in Muscle and Ameliorates Pathology in a Mouse Model of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valproic Acid Enhanced Apoptosis by Promoting Autophagy Via Akt/mTOR Signaling in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Valproate Exposure Induces Mitochondrial Biogenesis and Autophagy with FOXO3a Modulation in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy [mdpi.com]

- 8. The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Pentanoate: A Technical Guide to its Role in the Induction of Interleukin-10 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanisms by which sodium pentanoate, a short-chain fatty acid (SCFA), induces the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). The document elucidates the signaling pathways, metabolic reprogramming, and epigenetic modifications involved. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development in the fields of immunology and inflammatory diseases.

Introduction

Sodium pentanoate (also known as sodium valerate) is a five-carbon short-chain fatty acid that has garnered significant interest for its immunomodulatory properties.[1] A key aspect of its function is the ability to induce the production of IL-10, a potent anti-inflammatory cytokine, in various immune cells, particularly lymphocytes.[1][2] This guide explores the multifaceted mechanisms underlying this effect, providing a comprehensive resource for researchers.

Mechanisms of Action

Sodium pentanoate employs a combination of receptor-mediated signaling, metabolic reprogramming, and epigenetic modifications to upregulate IL-10 production.

Signaling Pathways

While the direct role of G-protein coupled receptors GPR41 and GPR43 in sodium pentanoate-mediated IL-10 production is still under full investigation, it is known that SCFAs can activate these receptors, leading to downstream signaling cascades.[3] Key pathways implicated in the effects of sodium pentanoate on IL-10 induction include the mTOR and p38 MAPK pathways.[1]

-

mTOR Pathway: Sodium pentanoate treatment has been shown to enhance the activity of the mTOR signaling pathway in lymphocytes.[1] This is crucial as mTOR signaling is linked to cellular metabolism and cytokine production.

-

p38 MAPK Pathway: The induction of IL-10 by pentanoate in regulatory B cells (Bregs) is dependent on p38 MAPK activity.

Metabolic Reprogramming

A pivotal mechanism for sodium pentanoate's action is the reprogramming of cellular metabolism in lymphocytes. It enhances glycolysis, which in turn supports the increased production of IL-10.[2] This metabolic shift is a key determinant of the functional fate of immune cells.[4]

Epigenetic Modification: Histone Deacetylase (HDAC) Inhibition

Sodium pentanoate exhibits histone deacetylase (HDAC) inhibitory activity, particularly targeting class I HDACs.[1] HDAC inhibition leads to hyperacetylation of histones, which can result in a more open chromatin structure at gene promoters, including the Il10 gene, thereby promoting its transcription.[1]

Quantitative Data on Sodium Pentanoate-Induced IL-10 Production

The following tables summarize the quantitative effects of sodium pentanoate on IL-10 production and related mechanistic aspects as reported in key studies.

| Cell Type | Treatment | Effect on IL-10 Production | Reference |

| Murine CD4+ T cells (Th17 polarizing conditions) | 5 mM Sodium Pentanoate | Significant increase in IL-10 positive cells | [1] |

| Murine Splenic B cells (Breg generating conditions with CpG) | 5 mM Sodium Pentanoate | Significant increase in IL-10+ B cells and secreted IL-10 | [5] |

| Parameter | Cell Type | Treatment | Quantitative Measurement | Reference |

| HDAC Activity | Murine CD4+ T cells | 5 mM Sodium Pentanoate | ~40% reduction in HDAC activity | [1] |